4'-Apo-beta-carotenal

Description

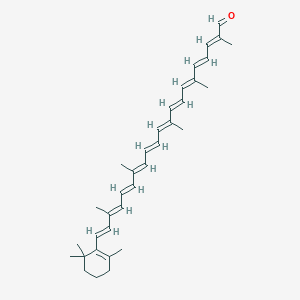

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O/c1-28(17-11-19-30(3)20-13-22-32(5)27-36)15-9-10-16-29(2)18-12-21-31(4)24-25-34-33(6)23-14-26-35(34,7)8/h9-13,15-22,24-25,27H,14,23,26H2,1-8H3/b10-9+,17-11+,18-12+,20-13+,25-24+,28-15+,29-16+,30-19+,31-21+,32-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQSFEZUHZHOAT-BRZOAGJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5056-12-2 | |

| Record name | β-Apo-4′-carotenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5056-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Apo-beta-carotenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005056122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8,10,12,14,16,18,20-Heneicosadecaenal, 2,6,10,15,19-pentamethyl-21-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-APO-.BETA.-CAROTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVS7ET4H2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Formation of 4 Apo Beta Carotenal

Chemoenzymatic and Chemical Synthetic Approaches

Strategies for In Vitro Production

The in vitro synthesis of 4'-Apo-beta-carotenal is primarily achieved through the enzymatic cleavage of C40 carotenoid precursors. This process utilizes specific carotenoid cleavage dioxygenases (CCDs) or oxygenases that catalyze the oxidative splitting of the carotenoid backbone at defined positions.

Research has demonstrated that homogenates from various animal tissues, including the intestine, liver, kidney, lung, and fat, can enzymatically convert β-carotene into several β-apo-carotenals, including this compound. nih.govnih.gov In vitro studies using intestinal homogenates from humans, monkeys, rats, and ferrets have shown the formation of significant amounts of β-apo-12'-, -10'-, and -8'-carotenals, with the production rate being substantially higher than that of retinoids. nih.gov The process is dependent on cofactors such as NAD+ and dithiothreitol (B142953) and is inhibited by disulfiram, indicating the involvement of sulfhydryl-containing enzymes. nih.gov

Purified enzymes have been instrumental in characterizing the specific reactions. The enzyme β-carotene 15,15′-oxygenase (BCO1), while primarily responsible for the central cleavage of β-carotene to retinal, also exhibits the ability to cleave β-apo-4'-carotenal, albeit at a lower rate (approximately 10%) than its primary substrate. nih.gov

In fungal systems, specific carotenoid oxygenases have been identified that are responsible for the formation of this compound. In the fungus Fusarium fujikuroi, the enzyme CarT, a carotenoid oxygenase, has been shown to efficiently cleave the C40 carotenoid torulene (B1238558) to produce this compound. nih.govebi.ac.uk This reaction is a key step in the biosynthesis of the C35 apocarotenoid neurosporaxanthin (B1200220). nih.gov Similarly, in Neurospora crassa, an enzyme designated CAO-2 is responsible for the oxidative cleavage of torulene to yield this compound. ebi.ac.uk In vitro assays with the purified CarT enzyme confirmed its activity on torulene and other monocyclic synthetic substrates, but not on the bicyclic β-carotene, indicating a preference for monocyclic or acyclic carotenoids. nih.govebi.ac.uk

| Enzyme | Source Organism | Substrate | Product | Key Findings |

|---|---|---|---|---|

| Carotenoid Oxygenase (CarT) | Fusarium fujikuroi | Torulene | This compound | Purified enzyme efficiently cleaves torulene in vitro; shows preference for monocyclic or acyclic carotenes. nih.govebi.ac.uk |

| Carotenoid Cleavage Oxygenase (CAO-2) | Neurospora crassa | Torulene | This compound | Enzyme is responsible for the oxidative cleavage of torulene in the neurosporaxanthin pathway. ebi.ac.uk |

| β-carotene 15,15′-oxygenase (BCO1) | Chicken | β-apo-4'-carotenal | Retinal | Can cleave β-apo-4'-carotenal at a rate of ~10% compared to β-carotene. nih.gov |

| Tissue Homogenates (Intestine) | Human, Monkey, Rat, Ferret | β-Carotene | β-apo-carotenals, Retinoids | Demonstrates the existence of an excentric cleavage mechanism for β-carotene conversion. nih.gov |

Microbial Fermentation Systems for Production

Microbial fermentation presents a promising and sustainable alternative to chemical synthesis for producing carotenoids and their derivatives. nih.gov The development of genetically engineered microorganisms allows for the targeted production of specific apocarotenoids like this compound.

The primary strategy involves heterologous expression of the genes encoding the specific carotenoid cleavage enzymes in a microbial host that can either synthesize the precursor carotenoid or convert an externally supplied substrate. Escherichia coli is a commonly used host for this purpose due to its well-understood genetics and rapid growth.

Researchers have successfully engineered E. coli strains for the production of this compound. nih.gov In one approach, an E. coli strain capable of producing the precursor torulene was engineered. The subsequent introduction and expression of the carT gene from Fusarium fujikuroi or the cao-2 gene from Neurospora crassa in this strain would lead to the cleavage of torulene and the formation of this compound.

Another successful strategy involved creating an E. coli strain that produces β-apo-4'-carotenal. ebi.ac.uknih.gov This engineered strain served as a platform to study subsequent biosynthetic steps. For instance, the expression of the carD gene from F. fujikuroi in this strain resulted in the conversion of the accumulated this compound into neurosporaxanthin. ebi.ac.uknih.gov This demonstrates the feasibility of using microbial systems to produce and accumulate this compound as a final product or as an intermediate for other valuable compounds.

Targeted disruption of genes in native carotenoid-producing organisms is another powerful strategy. In a carotenoid-overproducing strain of F. fujikuroi, the targeted disruption of the carD gene, which encodes the aldehyde dehydrogenase responsible for converting this compound to neurosporaxanthin, resulted in the cessation of neurosporaxanthin production and the significant accumulation of this compound. nih.gov This highlights a direct method for rerouting a native metabolic pathway towards the desired apocarotenoid.

| Microorganism | Genetic Modification Strategy | Precursor | Key Outcome |

|---|---|---|---|

| Escherichia coli | Heterologous expression of carotenoid biosynthesis genes and a carotenoid oxygenase gene (e.g., carT). | Lycopene (B16060) or Torulene | Production of apocarotenoids, including minor amounts of this compound. nih.govebi.ac.uk |

| Escherichia coli | Engineered to produce β-apo-4'-carotenal. | (Internally synthesized) | Successful creation of a strain that accumulates this compound, which can be used for further enzymatic conversion studies. nih.gov |

| Fusarium fujikuroi | Targeted disruption of the carD gene in a carotenoid-overproducing mutant. | (Internally synthesized) | Loss of neurosporaxanthin production and accumulation of its precursor, this compound. nih.gov |

Metabolic Fate and Biotransformation of 4 Apo Beta Carotenal

Further Enzymatic Conversion to Downstream Apocarotenoids

Once formed, 4'-apo-beta-carotenal does not typically accumulate; instead, it is swiftly converted into other apocarotenoid derivatives. This biotransformation is primarily an oxidative process, leading to the formation of carboxylic apocarotenoids.

A primary metabolic route for this compound is its oxidation to the corresponding carboxylic acid, β-apo-4'-carotenoic acid, commonly known as neurosporaxanthin (B1200220). nih.govebi.ac.uk This conversion represents the final step in the neurosporaxanthin biosynthetic pathway in certain fungi. nih.govfgsc.net Neurosporaxanthin is the acidic apocarotenoid responsible for the characteristic orange color of fungal cultures like Neurospora crassa and species of Fusarium. ebi.ac.ukfgsc.netwikipedia.org The process involves the oxidation of the terminal aldehyde group of this compound into a carboxyl group. fgsc.net This reaction is a critical step that defines the end-product of this specific carotenoid pathway. ebi.ac.uk

The enzymatic oxidation of this compound to neurosporaxanthin is catalyzed by a specific class of enzymes known as aldehyde dehydrogenases (ALDHs). nih.govus.es The enzyme systematically named 4'-apo-beta,psi-carotenal:NAD+ oxidoreductase (EC 1.2.1.82), and also referred to as Beta-apo-4'-carotenal oxygenase, facilitates this reaction. wikipedia.orggenome.jp This enzyme utilizes NAD+ as a cofactor to oxidize the aldehyde. wikipedia.org

Research has identified the specific genes encoding these enzymes in different fungal species. In Neurospora crassa, the ylo-1 gene encodes the aldehyde dehydrogenase responsible for converting beta-apo-4'-carotenal into neurosporaxanthin. ebi.ac.ukfgsc.net Similarly, in Fusarium fujikuroi, the homologous gene is carD. nih.govebi.ac.uk In vitro assays using the protein expressed from the carD gene have confirmed its ability to form neurosporaxanthin from its aldehyde precursor. nih.gov Interestingly, these aldehyde dehydrogenases, such as YLO-1 and CarD, exhibit a relaxed substrate specificity, capable of acting on other apocarotenals as well. fgsc.netus.es

| Enzyme/Gene | Organism | Function | Reference |

| Beta-apo-4'-carotenal oxygenase (EC 1.2.1.82) | General | Catalyzes the oxidation of this compound to neurosporaxanthin. | wikipedia.org |

| YLO-1 | Neurospora crassa | Aldehyde dehydrogenase that converts this compound to neurosporaxanthin. | ebi.ac.ukfgsc.net |

| CarD | Fusarium fujikuroi | Aldehyde dehydrogenase that converts this compound to neurosporaxanthin. | nih.govus.es |

Degradation Pathways and Stability in Biological Matrices

The stability of this compound is a critical factor in its metabolic fate. Due to its polyene structure, it is susceptible to degradation, particularly through oxidation. cirad.fr

Like other carotenoids, this compound's extensive system of conjugated double bonds makes it highly reactive with reactive oxygen species (ROS) such as singlet oxygen and peroxyl radicals. smolecule.commdpi.com This interaction is a major pathway for its degradation. uni-graz.at The oxidation of carotenoids by ROS can lead to the formation of a diverse array of cleavage products, including smaller apocarotenals and other volatile compounds. nih.gov For instance, studies on β-carotene have shown that its interaction with hypochlorous acid, a model for neutrophil-derived ROS, results in the formation of various apocarotenals, including β-apo-8´-carotenal and β-apo-12´-carotenal. nih.gov The antioxidant activity of carotenoids is particularly effective at the low oxygen pressures found in most biological tissues, where they can trap radicals and inhibit lipid peroxidation. mdpi.com

The stability of this compound in biological and food matrices is significantly influenced by environmental factors such as temperature, light, and pH. cambridge.org

Temperature: Thermal processing and storage at elevated temperatures can accelerate the degradation of apocarotenoids. nih.govmdpi.com Studies on β-carotene show that thermal degradation yields various products, including β-apo-8′, β-apo-10′, and β-apo-12′-carotenal. nih.gov The rate of degradation is shown to be temperature-dependent. mdpi.comacs.org

Light: Exposure to light, especially in the presence of oxygen, is a major cause of carotenoid degradation through photo-oxidation. cirad.frmdpi.com Storing carotenoid-containing products in darkness significantly improves their stability. mdpi.com

pH: The acidity or alkalinity of the medium can also affect carotenoid stability. In juice preparations, for example, carotenoids have been shown to be sensitive to pH changes, with degradation observed under both acidic and basic conditions, although the effects can be complex. cambridge.org

Oxygen: The presence of oxygen is a key factor in the oxidative degradation of carotenoids. cirad.fr The process of autoxidation involves reactions with molecular oxygen, leading to a variety of oxidation products. nih.gov

Studies on the stability of various β-apocarotenals in cell culture media (at 37°C) confirm their susceptibility to degradation over incubation periods as short as a few hours. nih.gov

Comparative Metabolism in Non-Human Organisms (e.g., Animal Models, Plant Systems)

The metabolism of this compound and related compounds varies across different biological kingdoms.

Animal Models: In animal models such as rats and chickens, dietary β-carotene is cleaved to form various apocarotenals, including 8'-, 10'-, and 12'-apo-beta-carotenal, which have been identified in the intestine. nih.gov These apocarotenals are further oxidized to their corresponding apocarotenoic acids. nih.gov A key difference noted between rats and chickens is the subcellular location of this oxidation; in rats, apocarotenals are primarily oxidized by particulate fractions of liver cells (mitochondria and microsomes), whereas retinal oxidation occurs in the soluble fraction. nih.gov In poultry, dietary β-apo-8'-carotenal is oxidized and deposited in the egg yolk as β-apo-8'-carotenoic acid. wpsa-aeca.es

Plant Systems: Plants also metabolize apocarotenoids. In transgenic Arabidopsis thaliana roots engineered to accumulate β-carotene, there is a corresponding accumulation of β-apocarotenoids. nih.gov The plant's metabolic response involves the use of detoxification enzymes, typically associated with handling xenobiotics and reactive carbonyl species (RCS), to convert these apocarotenoids into apocarotenols (alcohols) and apocarotenoic acids. nih.gov This suggests that plants manage high levels of apocarotenoids by converting them into different derivatives for subsequent compartmentalization or further metabolism, a process that may also involve glycosylation and glutathionylation. nih.gov

Fungi: As detailed in section 3.1, fungi like Neurospora and Fusarium have a well-defined pathway to convert this compound into the acidic pigment neurosporaxanthin using specific aldehyde dehydrogenases. nih.govfgsc.net This pathway highlights a specialized metabolic fate for this compound in the fungal kingdom.

| Organism Type | Key Metabolic Processes | Resulting Products | Reference |

| Animal Models (Rat, Chicken) | Oxidation of apocarotenals in intestinal and liver cells. | Apocarotenoic acids. | nih.govwpsa-aeca.es |

| Plant Systems (Arabidopsis) | Conversion by detoxification enzymes. | Apocarotenols, Apocarotenoic acids. | nih.gov |

| Fungi (Neurospora, Fusarium) | Oxidation via aldehyde dehydrogenase. | Neurosporaxanthin (β-apo-4'-carotenoic acid). | nih.govfgsc.netus.es |

Advanced Analytical Methodologies for Research and Quantification of 4 Apo Beta Carotenal

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of 4'-Apo-beta-carotenal analysis, enabling its separation from complex matrices and differentiation from other related compounds.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, PDA)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and quantification of this compound. The separation is typically achieved on reversed-phase columns, such as C18 or C30, which are effective for resolving carotenoids and their derivatives. The choice of mobile phase is critical and often consists of mixtures of solvents like methanol, acetonitrile, and water, sometimes with modifiers to improve peak shape and resolution.

Detection is commonly performed using Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detectors. This compound exhibits a characteristic absorption spectrum in the visible range, with a maximum absorption wavelength (λmax) around 460 nm. A PDA detector offers the advantage of acquiring the entire UV-Vis spectrum of the eluting compounds, which aids in peak identification and purity assessment. The retention time, in conjunction with the spectral data, provides a high degree of confidence in the identification of this compound. Quantitative analysis is performed by creating calibration curves from standards of known concentrations.

Table 1: HPLC Methods for this compound Analysis

| Column Type | Mobile Phase | Detection Wavelength (nm) | Application |

|---|---|---|---|

| Reversed-phase C18 | Acetonitrile/2-propanol/water | 450 | Analysis of carotenoid extracts |

| Reversed-phase C30 | Methanol/water/MTBE/formic acid | Not specified | Separation of apo-lycopenals and apo-carotenals |

| Xselect CSH™ C18 | 100% Acetonitrile | Not specified | Quantification of β-carotene |

This table is based on data from various sources.

Gas Chromatography (GC) for Volatile Products

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC is an indispensable tool for studying the volatile degradation products that may be formed from β-carotene, the precursor of this compound. The oxidative cleavage of β-carotene can yield a range of volatile compounds, and their analysis provides insights into the degradation pathways. GC coupled with mass spectrometry (GC-MS) is particularly powerful for the identification of these volatile products.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to HPLC for the analysis of carotenoids, including apocarotenoids. SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar co-solvent like methanol. This technique offers several advantages, including faster analysis times, reduced solvent consumption, and lower backpressure compared to HPLC. The separation in SFC is influenced by factors such as pressure, temperature, and the composition of the mobile phase. SFC can be coupled with various detectors, including mass spectrometry, for sensitive and selective analysis. Online coupling of Supercritical Fluid Extraction (SFE) with SFC-MS provides a powerful, automated platform for the direct analysis of apocarotenoids in various matrices, significantly reducing sample preparation time and potential for contamination.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a vital tool for the structural elucidation and sensitive quantification of this compound, providing detailed molecular information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution MS

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of this compound. Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined.

High-resolution mass spectrometry (HRMS), for instance, using Orbitrap or time-of-flight (TOF) analyzers, allows for the accurate determination of the molecular formula of this compound and its fragments, which is crucial for unambiguous identification. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides structural information and is used for highly selective quantification in complex matrices through methods like multiple reaction monitoring (MRM).

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Ionization Mode | Reference |

|---|---|---|---|

| Chemical Formula | C30H40O | - | |

| Molecular Weight | 416.65 g/mol | - | |

| Protonated Molecule [M+H]+ | m/z 417.5 | Positive APCI | |

| Fragment Ion (from [M+H]+) | m/z 325 (loss of toluene) | Positive APCI |

This table compiles data from various sources.

Ionization Techniques (e.g., APCI, ESI)

The choice of ionization technique is critical for the successful MS analysis of this compound. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most commonly used interfaces for LC-MS analysis of carotenoids and their derivatives.

Atmospheric Pressure Chemical Ionization (APCI) is often favored for the analysis of less polar compounds like carotenals. It typically produces protonated molecules [M+H]+ in positive ion mode and molecular radical anions [M]•− in negative ion mode. APCI is known to be a robust and efficient ionization method for a wide range of carotenoids.

Electrospray Ionization (ESI) is a softer ionization technique that is also applicable to apocarotenals. While it can be very effective, its efficiency for nonpolar compounds can sometimes be lower than APCI. The choice between APCI and ESI often depends on the specific compound, the matrix, and the desired sensitivity. Both techniques can be used in positive and negative ion modes to provide complementary information.

Sample Preparation and Extraction Methodologies for Research Studies

The accuracy of any quantitative analysis of this compound heavily relies on the initial sample preparation and extraction procedures. These steps are critical for isolating the target analyte from complex matrices while ensuring its stability.

Efficient Extraction from Biological and Synthetic Matrices

The lipophilic nature of this compound dictates the use of organic solvents for its effective extraction from both biological and synthetic sources. Common solvents include hexane, acetone (B3395972), ethanol, and mixtures thereof. For instance, in the analysis of processed foods, a robust and rapid HPLC method was developed utilizing optimized extraction processes for various food matrices, including low-fat, moderate-fat, and high-fat samples. nih.gov

In biological samples such as cell cultures, a typical extraction protocol involves the addition of a solvent like acetone to the sample, followed by vortexing and subsequent extraction with a non-polar solvent such as hexane. nih.gov The organic layer containing the apocarotenoids is then separated, dried, and reconstituted in a suitable solvent for analysis. For synthetic matrices, such as those from a chemical reaction, the extraction process might involve partitioning the reaction mixture between an organic solvent and an aqueous phase to isolate the desired compound. nih.gov

The choice of solvent and extraction technique can be optimized to enhance efficiency. For example, response surface methodology has been employed to determine the optimal conditions for carotenoid extraction from microalgae, considering factors like solvent composition, temperature, and time. plos.org Similarly, for the extraction of carotenoids from fruit and vegetable by-products, green solvents and advanced techniques like microwave-assisted and ultrasound-assisted extraction are being explored to improve yields and reduce environmental impact. nih.govmdpi.com

Table 1: Solvent Systems for Carotenoid Extraction

| Solvent/Solvent Mixture | Target Matrix | Reference |

| Hexane:Acetone (1:1) | Vegetable Samples | nih.gov |

| Acetone followed by Hexane | Cell Culture Medium | nih.gov |

| Chloroform:Acetone (1:1) | Cantaloupe | nih.gov |

| Dimethyl sulfoxide (B87167) (DMSO) | Dunaliella parva (microalgae) | plos.org |

| Ethanol | Macroalgae | nih.gov |

Considerations for Carotenoid Stability During Analysis

A significant challenge in the analysis of this compound is its inherent instability. Like other carotenoids, it is susceptible to degradation by light, heat, and oxygen, which can lead to inaccurate quantification. nih.gov Therefore, stringent precautions are necessary throughout the analytical process.

To mitigate oxidative degradation, it is common practice to work under subdued light and to add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents. nih.gov Samples should be processed promptly and stored at low temperatures, often at -80°C, to minimize degradation. nih.gov The evaporation of solvents should be performed under a stream of inert gas, such as nitrogen, to prevent oxidation. nih.gov

The degradation of carotenoids often follows first-order kinetics, and the rate of degradation is influenced by factors such as temperature and the presence of light and oxygen. pan.olsztyn.pl Encapsulation techniques, such as spray-drying, have been shown to improve the storage stability of carotenoids by protecting them from environmental factors. pan.olsztyn.pl Studies on the stability of β-carotene in various systems have shown that the presence of antioxidants like α-tocopherol and ascorbyl palmitate can significantly reduce degradation. nih.gov

Table 2: Factors Affecting Carotenoid Stability and Protective Measures

| Degradation Factor | Protective Measure | Reference |

| Light | Work under subdued light, use amber glassware | nih.gov |

| Heat | Low-temperature storage (-80°C), avoid excessive heating | nih.gov |

| Oxygen | Use of inert gas (nitrogen), addition of antioxidants (BHT) | nih.govnih.gov |

| pH | Maintain neutral pH | mdpi.com |

Emerging Analytical Platforms for High-Throughput Research

The demand for faster and more efficient analytical methods has driven the development of innovative platforms for the high-throughput analysis of compounds like this compound. These emerging technologies offer significant advantages in terms of speed, sensitivity, and sample consumption.

Miniaturized Analytical Systems (e.g., Lab-on-a-Chip)

Miniaturized analytical systems, often referred to as lab-on-a-chip (LOC) devices, integrate multiple laboratory functions onto a single, small chip. These microfluidic devices offer the potential for rapid, automated, and high-throughput analysis with minimal sample and reagent consumption. While the direct application of LOC for this compound analysis is still an emerging area, the principles have been successfully demonstrated for other analytes.

LOC systems can incorporate various analytical techniques, including spectrophotometry, which is relevant for colored compounds like carotenoids. A lab-on-a-chip device has been developed for the spectrophotometric analysis of biological fluids, demonstrating the feasibility of miniaturizing optical detection methods. The development of such systems for carotenoid analysis would enable rapid, on-site quantification, which is particularly valuable in food quality control and clinical diagnostics.

Integration of Machine Learning in Data Analysis

Machine learning (ML) is increasingly being integrated into analytical chemistry to enhance data analysis and interpretation. In the context of carotenoid research, ML algorithms can be trained to predict the concentration of specific compounds from complex analytical data, such as spectral information.

For instance, machine learning models have been developed to predict the fucoxanthin (B1674175) content in microalgae, demonstrating the potential of this approach for quantifying carotenoids without the need for extensive chromatographic separation. By training models on large datasets that correlate analytical measurements (e.g., absorbance spectra) with known concentrations of this compound, it is possible to develop predictive models for its rapid quantification. This approach can significantly accelerate the analysis of large numbers of samples, making it ideal for high-throughput screening applications in areas like food science and biotechnology.

Future Research Perspectives on 4 Apo Beta Carotenal

Development of Novel Analytical Approaches for Complex Biological Matrices

A significant barrier to understanding the roles of 4'-Apo-beta-carotenal is the difficulty in its detection and quantification within complex biological samples. Apocarotenoids are typically present at very low concentrations, making their analysis challenging. nih.gov

Future efforts should be concentrated on:

Advanced Mass Spectrometry Techniques: Developing highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is crucial. nih.govnih.gov The use of high-resolution mass spectrometry and techniques like atmospheric pressure chemical ionization (APCI) or photoionization (APPI) could improve the ionization efficiency and detection limits for this aldehyde. researchgate.net

Synthesis of Standards: The chemical or biotechnological synthesis of high-purity this compound and its potential metabolites is essential for accurate quantification. The availability of stable isotope-labeled internal standards would further enhance the reliability of LC-MS/MS methods. nih.govnih.gov

Improved Extraction Protocols: Optimizing sample preparation and extraction protocols for different biological matrices (e.g., fungal mycelia, plant tissues, plasma) is necessary to ensure high recovery and minimize degradation of the target analyte. researchgate.net

| Analytical Challenge | Proposed Approach | Expected Advancement |

| Low Endogenous Concentrations | Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with triple quadrupole or Orbitrap MS. | Increased sensitivity (sub-nanomolar detection) and specificity in complex matrices. mdpi.com |

| Lack of Commercial Standards | Microbial fermentation using engineered strains or multi-step chemical synthesis. | Availability of pure analytical standards for calibration and method validation. |

| Analyte Instability | Development of rapid extraction protocols under inert atmosphere and low light/temperature conditions. | Improved accuracy and precision by minimizing analyte degradation during sample workup. |

| Matrix Interference | Implementation of selective sample clean-up techniques like solid-phase extraction (SPE) or immunoaffinity purification. | Reduced ion suppression/enhancement effects in LC-MS analysis, leading to more reliable quantification. |

Q & A

Q. How can researchers ensure reproducibility when publishing studies on this compound?

- Guidelines : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (e.g., chromatograms, spectra) in public repositories like Zenodo. Provide step-by-step protocols on protocols.io , including instrument calibration details. Use BRENDA or UniProt IDs for enzyme annotations to avoid ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.